molecular formula C13H11ClFNO B1347651 2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol CAS No. 329779-41-1

2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol

Cat. No.: B1347651
CAS No.: 329779-41-1
M. Wt: 251.68 g/mol
InChI Key: VAENDKVBNUCVBT-UHFFFAOYSA-N
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Description

2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol is an organic compound with the molecular formula C13H11ClFNO. It is characterized by the presence of a phenol group, a chlorinated and fluorinated aromatic ring, and an amino-methyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol typically involves the reaction of 3-chloro-4-fluoroaniline with formaldehyde and phenol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the amino-methyl linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-[(3-chloro-4-fluoroanilino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO/c14-11-7-10(5-6-12(11)15)16-8-9-3-1-2-4-13(9)17/h1-7,16-17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAENDKVBNUCVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC(=C(C=C2)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601240069
Record name 2-[[(3-Chloro-4-fluorophenyl)amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329779-41-1
Record name 2-[[(3-Chloro-4-fluorophenyl)amino]methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329779-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(3-Chloro-4-fluorophenyl)amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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